molecular formula C18H14N4 B608517 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone CAS No. 418800-15-4

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

Cat. No. B608517
M. Wt: 286.33
InChI Key: QLMFOQYHZJSYJF-CIAFOILYSA-N
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Description

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is a compound with the molecular formula C18H14N4 . It is derived from 1H-indole-3-carbaldehyde, which is an indole in which the hydrogen at position 3 has been replaced by a formyl group . This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

Multisite C-Nucleophiles in Reactions

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone has been investigated for its utility in chemical reactions, particularly as a multisite C-nucleophile. It engages in C,C-coupling with quinazoline in trifluoroacetic acid, leading to the formation of σ-adducts. This process is notable for changing the configuration of the C=N bond from E to Z in the resultant quinazoline trifluoroacetyl hydrazides (Y. Azev et al., 2020).

Synthesis of Indole Derivatives

This compound is also central in the synthesis of various indole derivatives. For instance, it is used in the preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols via gold(I)-catalyzed cycloisomerization (Prasath Kothandaraman et al., 2011).

Cytotoxic Properties and Potential Anticancer Applications

Studies have also explored its cytotoxic properties, particularly in derivatives of quinoline-3-carbaldehyde hydrazones. These derivatives have shown promising results in vitro against various human tumor cell lines, suggesting potential applications in cancer treatment (Martyna Korcz et al., 2018).

Microbial Activity

The compound's role in the synthesis of indole-based derivatives with significant microbial activity has also been documented. This includes its use in the synthesis of compounds showing activity against various bacterial strains (Manohar D. Suryawanshi et al., 2023).

Antibacterial Activities

Furthermore, derivatives of indole-3-carbaldehyde semicarbazone, related to 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, have been synthesized and evaluated for their antibacterial activities. These compounds have shown inhibitory effects against various Gram-positive and Gram-negative bacteria (Fernando Carrasco et al., 2020).

Future Directions

1H-Indole-3-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives . This suggests that they could have significant potential in the development of new pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMFOQYHZJSYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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